tetranor-PGEM

Overview

Description

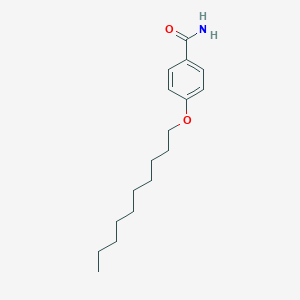

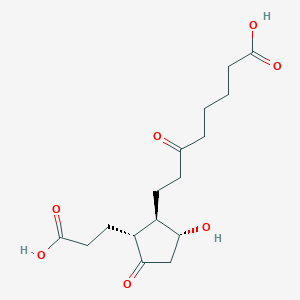

Tetranor-PGEM (also known as PGE-M) is a metabolite of prostaglandin E2 (PGE2). It serves as a valuable biomarker for inflammation and cancer. Specifically, it has been associated with advanced colorectal neoplasia, ovarian cancer, and prostate cancer .

Mechanism of Action

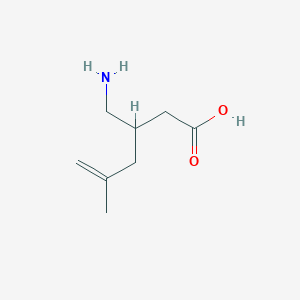

Tetranor-PGEM, also known as 8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid, is a metabolite of prostaglandin E2 (PGE2) and has been identified as a biomarker of inflammation and cancer . This article provides a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound is primarily a metabolite of prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in various physiological processes, including inflammation, fever, and pain perception. It acts on four different G-protein coupled receptors, namely EP1, EP2, EP3, and EP4 .

Mode of Action

Instead, it reflects the biosynthesis of PGE2 in the body . The presence of this compound in urine indicates the production and subsequent metabolism of PGE2 .

Biochemical Pathways

The production of this compound is a part of the arachidonic acid metabolic pathway. Arachidonic acid is converted into PGE2 by the cyclooxygenase enzymes COX-1 and COX-2. PGE2 is then metabolized into this compound, which is excreted in the urine .

Pharmacokinetics

It is known that this compound is a major urinary metabolite of pge2 . This suggests that it is readily excreted from the body, which could impact its bioavailability.

Result of Action

The presence of this compound in urine is associated with various health conditions. For instance, increased levels of urinary this compound have been observed in patients with diabetic nephropathy . It is also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .

Action Environment

Environmental factors can influence the action of this compound. For example, obesity and smoking have been found to be positively associated with urinary PGE-M, a biomarker of inflammation, which includes this compound . This suggests that lifestyle factors can modulate the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Tetranor-PGEM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with monoclonal antibodies in enzyme immunoassays .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, urinary levels of this compound are increased in patients with diabetic nephropathy .

Preparation Methods

Synthesis Routes:: The synthetic preparation of tetranor-PGEM involves the metabolism of PGE2. It is primarily formed through enzymatic processes in vivo.

Industrial Production:: this compound is not directly synthesized industrially. Instead, it is isolated from biological samples (such as urine) for diagnostic purposes.

Chemical Reactions Analysis

Reactions:: Tetranor-PGEM does not undergo significant chemical reactions itself. Its primary role lies in reflecting the metabolic activity of PGE2.

Common Reagents and Conditions:: Since this compound is a metabolite, it does not react with specific reagents or conditions. its measurement in biological samples (e.g., urine) involves immunoassays or mass spectrometry.

Major Products:: this compound itself is not a product of chemical reactions but rather a marker of PGE2 metabolism.

Scientific Research Applications

Tetranor-PGEM finds applications in various fields:

Cancer Research: It serves as a diagnostic biomarker for cancers, including colorectal, ovarian, and prostate cancers.

Inflammation Studies: Researchers use it to assess inflammatory processes.

Clinical Diagnostics: Detecting this compound levels can aid in disease diagnosis and monitoring.

Comparison with Similar Compounds

Tetranor-PGEM stands out due to its specificity as a PGE2 metabolite. Similar compounds include tetranor-PGFM and tetranor-PGAM.

Properties

IUPAC Name |

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAZCYLYLVCSNH-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947678 | |

| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24769-56-0 | |

| Record name | 11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11alpha-Hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024769560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)